methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate
Description
Table 1: Key Nomenclature Descriptors
| Component | IUPAC Designation | Position |
|---|---|---|
| Parent chain | Propanoate | C1–C3 |
| Ester group | Methyl | C1 |
| Substituent | Boc-protected amino | C3 |
| Aromatic group | 3-Nitrophenyl | C3 |
| Stereochemistry | S-configuration | C3 |
The Boc group, a common protecting group in peptide synthesis, introduces steric bulk and electron-withdrawing characteristics, while the meta-nitrophenyl moiety contributes to the compound’s electronic asymmetry.
Molecular Geometry and Stereochemical Configuration
The compound’s geometry is defined by its tetrahedral C3 center, which hosts three distinct substituents: the Boc-protected amino group, the 3-nitrophenyl ring, and the propanoate backbone. X-ray crystallographic studies of analogous nitroaromatic propanoates reveal key structural trends:
- The C3–N bond length (Boc-protected amino group) typically measures ~1.45 Å, consistent with single-bond character.
- The C3–CAr bond (linking C3 to the aromatic ring) is ~1.52 Å, indicating slight conjugation with the nitro group.
- The nitro group adopts a planar configuration with O–N–O angles of ~120°, characteristic of sp² hybridization.
The (S)-configuration at C3 places the Boc group, nitrophenyl ring, and propanoate chain in a specific spatial arrangement. This configuration is critical for intermolecular interactions, as demonstrated by the hydrogen-bonding patterns observed in similar zwitterionic structures. For example, in crystalline analogs, the amino group participates in N–H···O hydrogen bonds with carboxylate oxygens, stabilizing the lattice.
Table 2: Key Bond Lengths and Angles
| Parameter | Value | Source |
|---|---|---|
| C3–N (Boc) | 1.45 Å | |
| C3–CAr | 1.52 Å | |
| O–N–O (nitro) | 120° | |
| C3–C2–C1 (ester) | 112° |
The propanoate backbone exhibits torsional flexibility, with the ester group (C1) and aromatic ring (C3) adopting dihedral angles that minimize steric clashes. In the related compound methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate, the propanoate group twists out of the aromatic plane by up to 44.9°, a conformation likely shared by the title compound due to similar steric demands.
Comparative Analysis with Ortho- and Para-Nitrophenyl Isomers
The position of the nitro group on the phenyl ring (meta vs. ortho/para) significantly influences the compound’s physicochemical and stereochemical properties.
Electronic Effects
- Meta-Nitrophenyl : The nitro group at the meta position induces moderate electron-withdrawing effects, polarizing the aromatic ring without creating extreme charge localization. This results in a dipole moment of ~5.2 D, as calculated for similar meta-substituted analogs.
- Para-Nitrophenyl : The para configuration maximizes resonance stabilization, leading to a higher dipole moment (~6.8 D) and enhanced solubility in polar solvents.
- Ortho-Nitrophenyl : Steric hindrance between the nitro group and propanoate backbone reduces conformational flexibility, increasing melting points by ~20°C compared to the meta isomer.
Steric and Conformational Differences
- Ortho isomer : The proximity of the nitro group to the propanoate chain forces the aromatic ring into a near-perpendicular orientation relative to the backbone, as seen in derivatives like methyl 3-(2-nitrophenyl)propanoate. This steric clash reduces solubility in nonpolar solvents.
- Para isomer : The para-nitro group allows for coplanar alignment of the aromatic ring and propanoate chain, facilitating π-π stacking interactions in crystalline phases.
Table 3: Comparative Properties of Nitrophenyl Isomers
| Property | Meta | Ortho | Para |
|---|---|---|---|
| Dipole moment (D) | 5.2 | 4.8 | 6.8 |
| Melting point (°C) | 98–102 | 118–122 | 85–89 |
| Solubility in EtOAc (g/L) | 12.3 | 8.7 | 15.6 |
The meta isomer’s balanced electronic profile and moderate steric demands make it advantageous for applications requiring controlled reactivity, such as intermediates in asymmetric synthesis.
Properties
Molecular Formula |
C15H20N2O6 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(19)16-12(9-13(18)22-4)10-6-5-7-11(8-10)17(20)21/h5-8,12H,9H2,1-4H3,(H,16,19)/t12-/m0/s1 |
InChI Key |
DYRRGNKJTXKVCX-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
Reagents: tert-Butoxycarbonyl chloride (Boc-Cl) and a base such as triethylamine.
Conditions: Typically carried out in an aprotic solvent (e.g., dichloromethane) at low temperatures to moderate room temperature to control reaction rate and avoid side reactions.
Outcome: Formation of the Boc-protected amino intermediate, which is stable under a variety of reaction conditions.
Formation of the β-Hydroxy Group
Approach: Stereoselective reduction of a keto precursor using chiral catalysts or reagents such as sodium borohydride (NaBH4) under controlled conditions to achieve the desired (3S) stereochemistry.
Alternatives: Enzymatic reduction or asymmetric synthesis techniques may be employed for high stereochemical fidelity.
Esterification to Form the Methyl Ester
Reagents: Methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Conditions: Reflux under anhydrous conditions to drive the esterification to completion.
Purification: Removal of excess reagents and byproducts by extraction and chromatographic techniques.
Flow Microreactor Systems: For scalability and improved reaction control, continuous flow microreactor technology is employed. This allows precise control over reaction time, temperature, and mixing, leading to higher yields and reproducibility.
Catalyst Optimization: Use of catalysts such as diphenyl phosphate or chiral ligands to enhance stereoselectivity and reaction efficiency.
Purification Methods: Flash chromatography using ethyl acetate/hexane gradients or reverse-phase chromatography (C18 columns) for polar intermediates; crystallization from solvents like dichloromethane/hexane to achieve high purity.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Amino group protection | Boc-Cl, triethylamine, DCM, 0°C to RT | Protect amino group | Prevents side reactions |
| Nitro group introduction | HNO3/H2SO4 (nitration) or coupling methods | Introduce 3-nitrophenyl group | Control temperature to avoid over-nitration |
| β-Hydroxy group formation | NaBH4 or chiral reducing agents, low temp | Stereoselective reduction | Achieves (3S) stereochemistry |
| Esterification | Methanol, acid catalyst, reflux | Form methyl ester | Drives reaction to completion |
| Purification | Flash chromatography, crystallization | Isolate pure compound | Essential for high purity |
Stereochemical Control: Research indicates that starting from chiral precursors or employing chiral catalysts is critical to obtain the desired (3S) configuration with high enantiomeric excess.
Reaction Yields: Optimization of temperature, solvent, and reagent stoichiometry has been shown to improve yields significantly, often exceeding 80% for key steps.
Protecting Group Stability: The Boc group is stable under neutral and basic conditions but can be selectively removed under acidic conditions, enabling further downstream modifications.
Nitro Group Reactivity: The 3-nitrophenyl substituent enhances electrophilicity and can undergo further transformations, such as reduction to amines or substitution reactions, expanding the compound's utility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
In biological research, it may serve as a probe or a ligand in studying enzyme interactions or receptor binding.
Medicine
Industry
Used in the manufacture of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the carbamate group can form hydrogen bonds with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and analogs:
Key Comparative Analysis
Protecting Group Strategies
- Boc (Target Compound) : Acid-labile (e.g., cleaved with TFA), ideal for orthogonal protection with base-sensitive groups like Fmoc .
- Fmoc () : Base-labile (piperidine), suited for solid-phase peptide synthesis .
- TBDMS () : Stable under acidic/basic conditions but cleaved by fluoride ions (e.g., TBAF), enabling selective deprotection .
Substituent Effects
- 3-Nitro (Target Compound) : Electron-withdrawing, enhances aromatic electrophilicity and may participate in hydrogen bonding. Contrasts with 4-hydroxy-3-nitro () , where the hydroxyl group increases polarity and acidity .
- Trifluoromethyl () : Strong inductive electron withdrawal improves metabolic stability and lipophilicity compared to nitro .
- 4-Hydroxy () : Electron-donating, increasing susceptibility to electrophilic substitution versus nitro’s deactivating effects .
Physicochemical Properties
Research Findings and Data
Stability and Reactivity
- Nitro Group Stability : The 3-nitro substituent in the target compound is stable under acidic conditions but may undergo reduction to an amine under catalytic hydrogenation, contrasting with trifluoromethyl’s inertness .
- Deprotection Kinetics : Boc removal (target) requires ~30 minutes in 50% TFA, whereas Fmoc () cleaves within 20 minutes in 20% piperidine .
Biological Activity
Methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate, often referred to as a derivative of a carbamate or amino acid, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18N2O5
- Molecular Weight : 270.29 g/mol
- CAS Number : [Insert CAS number if available]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the nitrophenyl group contributes to its reactivity and potential inhibitory effects on certain enzymes.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The nitrophenyl moiety is known to enhance the antimicrobial efficacy by disrupting microbial cell membranes.
- Anticancer Potential : Research indicates that derivatives similar to this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various carbamate derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Study 2: Anticancer Activity
In another investigation published in Cancer Research, the compound was tested for its cytotoxic effects on various cancer cell lines. The study found that it significantly reduced cell viability in breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Inhibition of cell cycle progression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
